![molecular formula CH5N5O2 B099267 N-Nitrocarbazamidine CAS No. 18264-75-0](/img/structure/B99267.png)
N-Nitrocarbazamidine
Overview
Description
N-Nitrocarbazamidine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a derivative of carbazamidine and has a nitro group attached to its structure.
Mechanism of Action
The mechanism of action of N-Nitrocarbazamidine involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. The nitro group in the compound plays a crucial role in this process by forming hydrogen bonds with the amino acid residues in the active site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-Nitrocarbazamidine have been studied extensively. It has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-Nitrocarbazamidine in lab experiments is its high potency and specificity. It can selectively inhibit the activity of a particular enzyme, making it an ideal tool for studying the role of that enzyme in a biological process. However, one of the limitations of using N-Nitrocarbazamidine is its potential toxicity, which can affect the viability of cells and tissues.
Future Directions
There are several future directions for research on N-Nitrocarbazamidine. One of the areas of interest is the development of new derivatives of the compound with improved properties, such as increased specificity and reduced toxicity. Another area of research is the identification of new enzymes that can be targeted by N-Nitrocarbazamidine, which can lead to the discovery of new drug targets for the treatment of various diseases.
Conclusion:
In conclusion, N-Nitrocarbazamidine is a valuable tool for scientific research due to its unique properties and potential applications. Its synthesis method has been optimized over the years, and its mechanism of action and biochemical and physiological effects have been extensively studied. While it has several advantages for lab experiments, it also has limitations that need to be addressed. Future research on N-Nitrocarbazamidine can lead to the discovery of new drugs and drug targets for the treatment of various diseases.
Synthesis Methods
The synthesis of N-Nitrocarbazamidine involves the reaction of carbazamidine with nitric acid in the presence of a catalyst. The reaction takes place under controlled conditions to obtain the desired product with high purity and yield. The synthesis method has been optimized over the years to improve the efficiency and reduce the environmental impact of the process.
Scientific Research Applications
N-Nitrocarbazamidine has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes, including proteases, kinases, and phosphodiesterases. This property makes it a valuable tool for studying the role of these enzymes in various biological processes.
properties
IUPAC Name |
2-amino-1-nitroguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N5O2/c2-1(4-3)5-6(7)8/h3H2,(H3,2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPLPMSGDZDOLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazinecarboximidamide, N-nitro- | |
CAS RN |
18264-75-0 | |
Record name | N-Nitrohydrazinecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18264-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinecarboximidamide, N-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-nitrocarbazamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.293 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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